REACTION_CXSMILES
|
Br[CH:2]1[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[CH3:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([SH:16])[N:11]=1>>[CH3:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([S:16][CH:2]2[S:6][C:5](=[O:7])[NH:4][C:3]2=[O:8])[N:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(NC(S1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC=C1)SC2C(=O)NC(=O)S2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |